REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)([C@@H]2CCCN2)O)C=CC=CC=1.[CH3:20][O:21][C:22](=[O:34])[CH2:23][C:24](=[O:33])[CH2:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C1COCC1>[CH3:20][O:21][C:22](=[O:34])[CH2:23][CH:24]([OH:33])[CH2:25][CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)([C@H]1NCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CCC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resultant clear solution was stirred at rt for another 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of MeOH (90 mL)
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CONCENTRATION
|
Details
|
pot was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed successively with H2O (100 mL), citric acid (100 mL), 5% NaHCO3 (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After being dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
to afford an oil
|
Type
|
CUSTOM
|
Details
|
Flush
|
Type
|
CUSTOM
|
Details
|
column chromatography purification on silica gel
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CCC1=CC=CC=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |